![molecular formula C7H4BrN3S B1527634 4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine CAS No. 16439-93-3](/img/structure/B1527634.png)
4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine
Overview
Description
“4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine” is a compound that contains a thiadiazole ring, which is a five-membered heterocyclic moiety . This compound has a molecular weight of 250.12 . It is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for “4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine” is 1S/C6H8BrN3OS/c7-5-8-9-6 (12-5)10-1-3-11-4-2-10/h1-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine” is a solid compound . It is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The compound has a molecular weight of 250.12 .Scientific Research Applications
Electron Acceptor in Electrochromic Polymers
4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine derivatives, such as Thiadiazolo[3,4-c]pyridine (PT), have been explored as novel electron acceptors. Their electron-accepting ability and unique properties offer potential advantages over traditional acceptors like benzothiadiazole (BT). For instance, PT-based donor-acceptor-type (D-A) conjugated polymer in electrochromics showcases a lower bandgap, favorable redox activity, stability, and very fast switching time, indicating its promise for developing novel neutral green electrochromic polymers by matching with various donor units (Ming et al., 2015).
Synthesis of Heterocyclic Compounds
The compound has been utilized in the synthesis of various heterocyclic compounds like thiazolo[4,5-d]pyrimidine derivatives. These derivatives have been obtained by reacting 4-amino-5-bromo-2-substituted-aminopyrimidines with isothiocyanates in the presence of sodamide in DMF, showing the compound's versatility in forming new chemical structures (Bakavoli et al., 2006).
Photophysical Properties and Proton Transfer
The compound and its derivatives, such as 2-(1H-pyrazol-5-yl)pyridine (PPP), have been studied for their photophysical properties and proton transfer capabilities. These studies provide insights into their potential applications in fields that require controlled photoinduced reactions (Vetokhina et al., 2012).
Antimicrobial Activity
Some derivatives, such as 1,2,4-triazoles starting from isonicotinic acid hydrazide, have been synthesized and evaluated for their antimicrobial activities, showcasing the compound's potential in developing new antimicrobial agents (Bayrak et al., 2009).
Safety And Hazards
Future Directions
Thiadiazole derivatives, such as “4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine”, have shown potential in various therapeutic applications, including as anticancer agents . Therefore, future research could focus on exploring the therapeutic potential of this compound and its derivatives, particularly in the field of cancer treatment .
properties
IUPAC Name |
2-bromo-5-pyridin-4-yl-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3S/c8-7-11-10-6(12-7)5-1-3-9-4-2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUUGBWNSHNIAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50727371 | |
Record name | 4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50727371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine | |
CAS RN |
16439-93-3 | |
Record name | 4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50727371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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